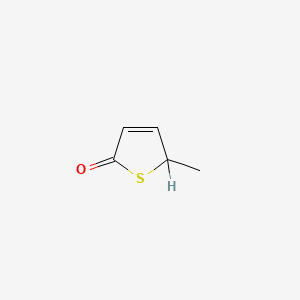

2(5H)-噻吩酮,5-甲基-

描述

5-Methyl-2(5H)-furanone is a beta-angelica lactone and a butenolide . It is functionally related to a but-2-en-4-olide and is a tautomer of an alpha-angelica lactone . The molecular formula of this compound is C5H6O2 .

Synthesis Analysis

The synthesis of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone has been achieved based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes have been widely reported .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2(5H)-furanone includes a furanone ring with a methyl group attached . The InChI representation of the molecule is InChI=1S/C5H6O2/c1-4-2-3-5 (6)7-4/h2-4H,1H3 .

Chemical Reactions Analysis

The high reactivity of hydrofuranones makes it possible to synthesize promising reagents for organic synthesis on their basis, including the production of biologically active substances . Some reactions of furanones turned out to be not or insufficiently considered. For 2(5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .

Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-2(5H)-furanone is 98.10 g/mol . More detailed physical and chemical properties were not found in the available literature.

科学研究应用

抗菌剂

2(5H)-噻吩酮衍生物,如 5-(氯亚甲基)-和 5-(溴烷基亚烷基)噻吩酮,已因其抗菌特性而被研究。这些化合物在减少海洋细菌(如 V. harveyi)的生物膜形成方面显示出显着的潜力,表明它们可用作新型抗菌剂 (Benneche 等,2011 年)。

化学合成

5-甲基-2(5H)-噻吩酮是各种化学合成过程中的关键化合物。它参与活性亚甲基化合物迈克尔加成反应,作为 α,β-不饱和环状硫代酯 (硫内酯) (Jakobsen 等,2010 年)。此外,它还用于光化学合成过程,例如在醇中照射后转化为 4-巯基-4-甲基-2-戊烯酸酯 (Kiesewetter & Margaretha,1985 年)。

光化学研究

5-甲基-2(5H)-噻吩酮的光化学性质已被广泛研究。例如,它在甲醇中的辐照会导致形成甲基 (E)-4-巯基-2,6-庚二烯酸酯等化合物,然后这些化合物会发生进一步的光诱导反应 (Kiesewetter & Margaretha,1987 年)。

热化学研究

已经对 2(5H)-噻吩酮进行了热化学研究,以了解其形成焓和汽化焓。这些研究为理解该化合物在不同温度条件下的物理性质和行为提供了至关重要的数据 (Silva 等,2010 年)。

光谱学

已经分析了 5-甲基-2(5H)-噻吩酮的微波光谱,以确定其结构和电子性质。此类研究对于理解分子几何形状和分子内的电子分布至关重要 (Lesarri 等,1992 年)。

未来方向

The future directions in the research of 5-Methyl-2(5H)-furanone and similar compounds could involve exploring their poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones on their basis, promising for organic synthesis and chemistry of biologically active compounds .

作用机制

Target of Action

Similar compounds such as 3,4,5-trimethylfuran-2(5h)-one have been found to inhibit seed germination . This suggests that 2(5H)-Thiophenone, 5-methyl- may interact with biological targets involved in the germination process.

Mode of Action

It’s known that similar compounds can inhibit seed germination by antagonizing the effects of germination promoters . This suggests that 2(5H)-Thiophenone, 5-methyl- may interact with its targets in a way that inhibits their normal function.

Biochemical Pathways

It’s known that similar compounds can affect the regulation of seed germination . This suggests that 2(5H)-Thiophenone, 5-methyl- may influence pathways related to this process.

Result of Action

It’s known that similar compounds can inhibit seed germination . This suggests that 2(5H)-Thiophenone, 5-methyl- may have similar effects at the molecular and cellular level.

Action Environment

It’s known that similar compounds can exhibit biological activity in the regulation of seed germination . This suggests that environmental factors such as temperature, humidity, and light conditions may influence the action of 2(5H)-Thiophenone, 5-methyl-.

属性

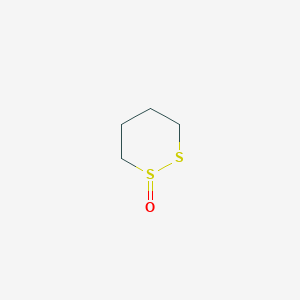

IUPAC Name |

2-methyl-2H-thiophen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVRZPVOVZFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992822 | |

| Record name | 5-Methylthiophen-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7210-64-2 | |

| Record name | 2(5H)-Thiophenone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylthiophen-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

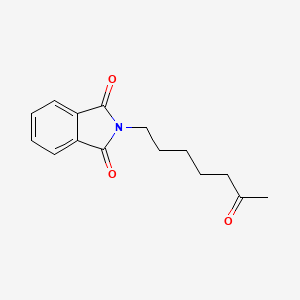

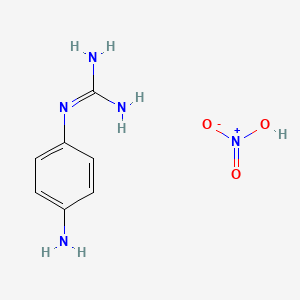

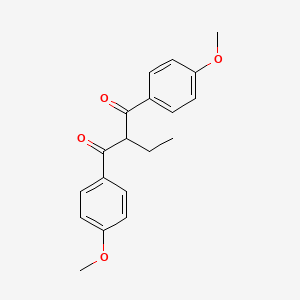

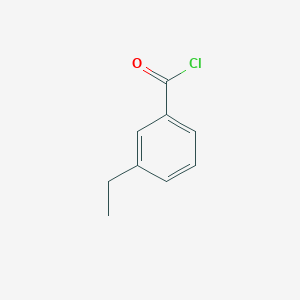

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydroindeno[2,1-b]indole](/img/structure/B3056462.png)